molecular formula C21H18Cl2N2O3 B605560 N-(2,5-dichlorophenyl)-4-(furan-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide CAS No. 1798310-55-0

N-(2,5-dichlorophenyl)-4-(furan-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Número de catálogo B605560
Número CAS: 1798310-55-0
Peso molecular: 417.286
Clave InChI: GGTYQECCGLBHGS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Novel FFA3 selective agonist
AR-420626 is a FFA3 agonist. FFA3 is a promising target for the treatment of neurogenic diarrheal disorders by suppressing nAChR-mediated neural pathways.

Aplicaciones Científicas De Investigación

Application in Medical Research

Summary of the Application

AR420626 is a selective agonist of the Free Fatty Acid 3 receptor (FFA3), previously known as GPR41 . This receptor is expressed in adipose tissue, the gut, and the peripheral nervous system and is normally activated by short-chain fatty acids (SCFAs) produced in the body through the fermentation of complex carbohydrates by the gut microbiota .

Results or Outcomes

There is increasing interest in the role of the various free fatty acid receptors and SCFAs as chemical messengers in energy regulation and regulation of inflammatory processes and as therapeutic targets in the treatment of various metabolic and inflammatory conditions . AR420626 has an EC50 value of 117 nM for FFAR3 and did not activate FFAR2 in concentrations up to 100 μM .

Application in Cancer Research

Summary of the Application

AR420626 has been studied for its potential use in the treatment of hepatocellular carcinoma (HCC) .

Methods of Application or Experimental Procedures

In the study, AR420626 was applied to cancer cells in a controlled laboratory setting . The compound induced proteasome activation through mTOR phosphorylation, which reduced histone deacetylase (HDAC) proteins, and then increased expression of TNF-α .

Results or Outcomes

The study concluded that AR420626, a selective GPR41/FFA3 agonist, may be a candidate as a therapeutic agent for HCC .

Application in Gastrointestinal Research

Summary of the Application

AR420626 has been studied for its potential use in gastrointestinal research, particularly in relation to the Free Fatty Acid 3 receptor (FFA3), previously known as GPR41 .

Methods of Application or Experimental Procedures

In the study, AR420626 was applied to gastrointestinal cells in a controlled laboratory setting . The compound was used to study the activation of the FFA3 receptor, which is normally activated by short-chain fatty acids (SCFAs) produced in the body through the fermentation of complex carbohydrates by the gut microbiota .

Results or Outcomes

The study found that AR420626, a selective FFA3 agonist, stimulated GLP-1 release from colonic crypt cultures . This suggests that FFA3 and its agonists like AR420626 could play a role in energy regulation and regulation of inflammatory processes in the gastrointestinal tract .

Application in Inflammatory Research

Summary of the Application

AR420626 has been studied for its potential use in inflammatory research, particularly in relation to the Free Fatty Acid 3 receptor (FFA3), previously known as GPR41 .

Methods of Application or Experimental Procedures

In the study, AR420626 was applied to inflammatory cells in a controlled laboratory setting . The compound was used to study the activation of the FFA3 receptor, which is normally activated by short-chain fatty acids (SCFAs) produced in the body through the fermentation of complex carbohydrates by the gut microbiota .

Results or Outcomes

The study found that AR420626, a selective FFA3 agonist, could play a role in the regulation of inflammatory processes . This suggests that FFA3 and its agonists like AR420626 could be therapeutic targets in the treatment of various metabolic and inflammatory conditions .

Application in Neurological Research

Summary of the Application

AR420626 has been studied for its potential use in neurological research, particularly in relation to the Free Fatty Acid 3 receptor (FFA3), previously known as GPR41 .

Methods of Application or Experimental Procedures

In the study, AR420626 was applied to neuronal cells in a controlled laboratory setting . The compound was used to study the activation of the FFA3 receptor, which is normally activated by short-chain fatty acids (SCFAs) produced in the body through the fermentation of complex carbohydrates by the gut microbiota .

Results or Outcomes

The study found that AR420626, a selective FFA3 agonist, could play a role in the regulation of neurological processes . This suggests that FFA3 and its agonists like AR420626 could be therapeutic targets in the treatment of various neurological conditions .

Application in Leukocyte Research

Summary of the Application

AR420626 has been studied for its potential use in leukocyte research, particularly in relation to the Free Fatty Acid 2 receptor (FFA2), previously known as GPR43 .

Methods of Application or Experimental Procedures

In the study, AR420626 was applied to leukocytes in a controlled laboratory setting . The compound was used to study the activation of the FFA2 receptor, which is normally activated by short-chain fatty acids (SCFAs) produced in the body through the fermentation of complex carbohydrates by the gut microbiota .

Results or Outcomes

The study found that AR420626, a selective FFA2 agonist, could play a role in the regulation of leukocyte processes . This suggests that FFA2 and its agonists like AR420626 could be therapeutic targets in the treatment of various leukocyte-related conditions .

Propiedades

IUPAC Name

N-(2,5-dichlorophenyl)-4-(furan-2-yl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N2O3/c1-11-18(21(27)25-15-10-12(22)7-8-13(15)23)20(17-6-3-9-28-17)19-14(24-11)4-2-5-16(19)26/h3,6-10,20,24H,2,4-5H2,1H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTYQECCGLBHGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CO3)C(=O)NC4=C(C=CC(=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dichlorophenyl)-4-(furan-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.